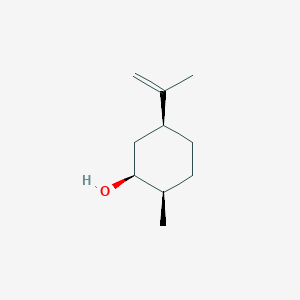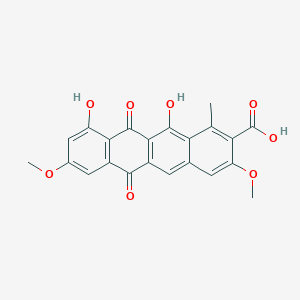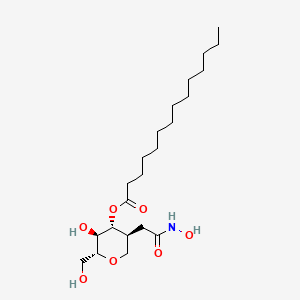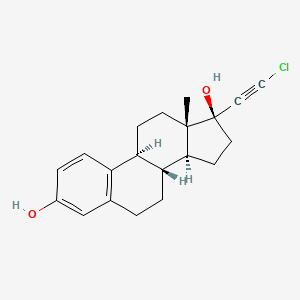
17alpha-Chloroethynylestradiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17alpha-Chloroethynylestradiol is a 3-hydroxy steroid.
Scientific Research Applications
Environmental Persistence and Soil Impact
- Persistence in Agricultural Soils : 17alpha-ethynylestradiol (EE2) rapidly dissipates in various types of agricultural soils under different moisture and temperature conditions, as shown in laboratory microcosm studies. This dissipation is primarily microbially mediated and does not result in the accumulation of estrogenic transformation products (Colucci & Topp, 2001).
Ecological Impact on Aquatic Organisms
- Impact on Aquatic Life : Continuous exposure to EE2 significantly affects the reproduction and physiological parameters of aquatic organisms like the Chinese rare minnow. It induces mortality, deformities, reproductive impairment, and histopathological changes even at low concentrations (Zha et al., 2008).
Effects on Fish and Endocrine Disruption
- Endocrine System Interference in Fish : Dietary exposure to EE2 in female largemouth bass alters gene expression patterns related to reproduction and stress response. This exposure leads to significant changes in reproductive biomarkers, indicating endocrine system interference (Collí-Dulá et al., 2014).
- Bioaccumulation in Fish : EE2 is found to bioaccumulate in fish like the Shorthead Redhorse Suckers, especially in areas close to wastewater treatment plant effluents. This finding suggests that EE2 from contraceptive pills can enter aquatic ecosystems and impact fish health (Al-Ansari et al., 2010).
Impact on Microbial and Algal Ecosystems
- Influence on Microbial Degradation : EE2 can be degraded by microbial action in various environmental matrices such as soil, wastewater, and aquatic environments. This degradation involves different bacterial, fungal, and algal mechanisms, highlighting the role of microorganisms in mitigating EE2 pollution (Cajthaml et al., 2009).
- Effects on Phytoplankton : EE2 exposure causes shifts in phytoplankton species composition, with an increase in certain taxa and a decrease in others. These changes can significantly impact aquatic ecosystems and are likely indirectly caused by the decrease of grazing zooplankton (Hense et al., 2008).
Photodegradation and Water Treatment
- Photodegradation in Water : EE2 undergoes rapid photodegradation in estuarine seawater under natural sunlight, suggesting that this compound can be broken down in aquatic environments, potentially reducing its ecological impact (Zuo et al., 2006).
properties
CAS RN |
4567-67-3 |
|---|---|
Molecular Formula |
C20H23ClO2 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H23ClO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h3,5,12,16-18,22-23H,2,4,6-9H2,1H3/t16-,17-,18+,19+,20-/m1/s1 |
InChI Key |
RGENIWJSHAAOMP-SWBPCFCJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#CCl)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CCC2(C#CCl)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#CCl)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



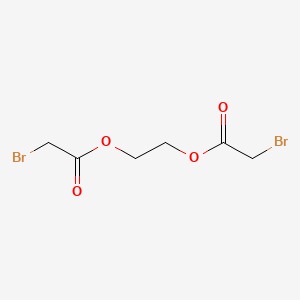
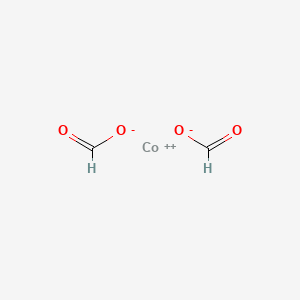
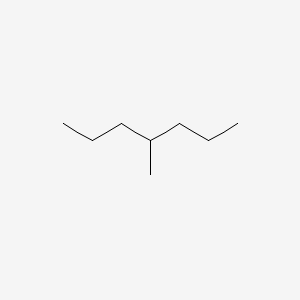

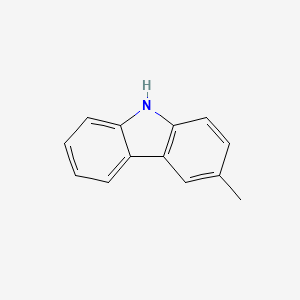
![3H-Indolium, 2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-propenyl]-1,3,3-trimethyl-, acetate](/img/structure/B1211385.png)
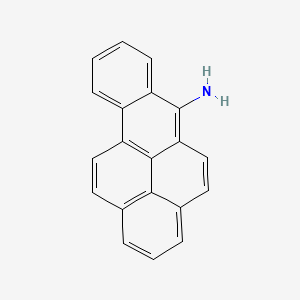

![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-sulfanylidenemethyl]-2,4-dimethylbenzamide](/img/structure/B1211389.png)
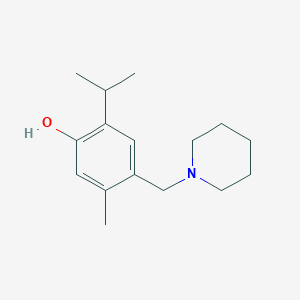
![3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid](/img/structure/B1211391.png)
